molecular formula C9H7BrN4 B11727490 5-(4-Bromopyridin-2-yl)pyrimidin-2-amine

5-(4-Bromopyridin-2-yl)pyrimidin-2-amine

Cat. No.: B11727490
M. Wt: 251.08 g/mol
InChI Key: RAKZCMUEIRNLSP-UHFFFAOYSA-N
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Description

5-(4-Bromopyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted at position 5 with a 4-bromopyridin-2-yl group and an amine group at position 2. This structure combines aromatic and halogenated motifs, making it valuable in medicinal chemistry and materials science. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki or Sonogashira), while the pyridine and pyrimidine moieties enable π-π stacking and hydrogen bonding, critical for biological interactions .

Properties

Molecular Formula

C9H7BrN4

Molecular Weight

251.08 g/mol

IUPAC Name

5-(4-bromopyridin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C9H7BrN4/c10-7-1-2-12-8(3-7)6-4-13-9(11)14-5-6/h1-5H,(H2,11,13,14)

InChI Key

RAKZCMUEIRNLSP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C2=CN=C(N=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Alkynyl Substituents

Compounds such as 5-(hex-1-ynyl)pyrimidin-2-amine and 5-(hept-1-ynyl)pyrimidin-2-amine () feature linear alkynyl chains at position 5. These derivatives are synthesized via Sonogashira coupling between 2-amino-5-iodopyrimidine and terminal alkynes. Key differences include:

  • Physical Properties : Alkynyl derivatives exhibit lower molecular weights (e.g., C₁₁H₁₅N₃ for 29, MW = 190.13) and melting points (136–149 °C) compared to the bromopyridinyl analogue, which has higher molecular weight due to bromine and pyridine .
  • Reactivity : Alkynyl groups enable click chemistry, whereas the bromine in the target compound facilitates Suzuki couplings for aryl functionalization.
Compound Substituent at C5 Molecular Weight Melting Point (°C) Synthesis Method
5-(Hept-1-ynyl)pyrimidin-2-amine Hept-1-ynyl 190.13 147–149 Sonogashira Coupling
Target Compound 4-Bromopyridin-2-yl ~290.10* Not reported Suzuki Coupling (hypothesized)

*Estimated based on C₉H₆BrN₅.

Aryl-Substituted Pyrimidin-2-amines

5-(4-Methoxyphenyl)pyrimidin-2-amine () and 5-(naphthalen-2-yl)pyrimidin-2-amine () highlight the impact of aryl groups:

  • Electronic Effects : Methoxy groups donate electron density, enhancing solubility, while bromine is electron-withdrawing, reducing solubility but increasing reactivity.
  • Biological Relevance : Aryl-substituted pyrimidines are common kinase inhibitors (e.g., abemaciclib in ), suggesting the target compound could modulate similar targets via its pyridinyl group .

Halogenated Derivatives

5-Bromo-2-chloropyrimidin-4-amine () and 2-amino-5-bromo-4-methoxypyrimidine () demonstrate the role of halogen positioning:

  • Crystal Packing : Bromine and chlorine atoms participate in halogen bonding (e.g., Cl···N interactions in ), which may influence the target compound’s crystallinity .
  • Synthetic Utility : Bromine at C5 allows further functionalization, as seen in , where 5-bromopyrimidin-2-amine is used in Pd-catalyzed aminations .

Piperazinyl and Heterocyclic Derivatives

5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine () incorporates a piperazine ring, enhancing solubility and bioavailability. In contrast, the target compound’s pyridinyl group may improve binding affinity to aromatic protein pockets .

Key Research Findings

  • Synthetic Flexibility : The bromine atom in the target compound enables diverse cross-coupling reactions, analogous to methods used for alkynyl and aryl derivatives .
  • Biological Potential: Pyrimidin-2-amine scaffolds are prominent in kinase inhibitors (e.g., CDK4/6 inhibitors in ), suggesting the target compound could be optimized for anticancer activity .

Biological Activity

5-(4-Bromopyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound notable for its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis pathways, and relevant research findings.

Structural Characteristics

The compound has the molecular formula C10H8BrN3C_{10}H_8BrN_3, featuring a bromine substituent at the 4-position of the pyridine ring and an amino group at the 2-position of the pyrimidine ring. This unique arrangement contributes to its chemical properties and biological interactions.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound demonstrate antibacterial and antifungal properties. For instance, certain derivatives have been tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Fusarium oxysporum .
  • Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly against GSK-3β and other kinases. Inhibitory concentrations (IC50) have been reported in the nanomolar range, indicating potent activity that could be leveraged in therapeutic applications .

Synthesis Pathways

Various synthetic routes have been developed for producing this compound. These methods often involve the condensation of pyridine and pyrimidine derivatives with suitable reagents under controlled conditions.

Comparative Biological Activity

A comparative analysis with other similar compounds reveals insights into the structure-activity relationship (SAR). The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
5-Bromo-4-fluoropyridin-2-amineContains bromine and fluorinePotentially enhanced activity due to fluorination
5-Bromo-pyridin-2-aminesSimple amine structureLess complex than pyrimidine derivatives
4-AminopyridineAmino group on pyridineCommonly used as a building block in drug design
6-Bromo-pyrimidin-2-aminesBromination at different positionVariation in reactivity based on substitution

These comparisons highlight how specific modifications can influence biological activity and reactivity.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with various biological macromolecules—such as enzymes and receptors—play a crucial role in its therapeutic potential.

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